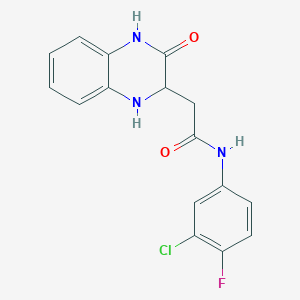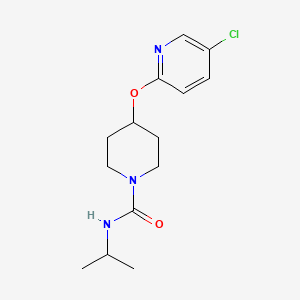
4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(5-chloropyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 73474-62-1 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 4-[(5-chloro-2-pyridinyl)oxy]phenylamine .
Molecular Structure Analysis
The InChI code for “4-[(5-chloropyridin-2-yl)oxy]aniline” is 1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “4-[(5-chloropyridin-2-yl)oxy]aniline” has a predicted density of 1.317±0.06 g/cm3 and a predicted boiling point of 363.9±32.0 °C . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Non-linear Optical (NLO) Properties and Anticancer Activity
Compounds with related structural motifs have been synthesized and characterized for their non-linear optical (NLO) properties and potential anticancer activity. For example, the synthesis of specific carboxamide derivatives through a three-component reaction has demonstrated significant interactions with the colchicine binding site of tubulin, suggesting a potential to inhibit tubulin polymerization and showcase anticancer activity. The synthesized compounds were further supported by computational chemistry methods and molecular docking analyses (Jayarajan et al., 2019).
Antioxidant Activity
A series of carboxylic acid derivatives has been synthesized and screened for antioxidant activity. Among them, some compounds showed potent antioxidant effects, with activity levels exceeding those of known antioxidants like ascorbic acid. This indicates the potential utility of structurally similar compounds in antioxidant applications (Tumosienė et al., 2019).
Nootropic Agents
The synthesis of various 2-oxopyrrolidine derivatives has been explored for their potential nootropic (cognitive-enhancing) activities. This research highlights the synthesis methodologies and pharmacological evaluations that could be relevant for compounds with similar structural features (Valenta et al., 1994).
Antiallergic Activity
Studies on antiallergic agents have led to the synthesis of compounds with significant activity in inhibiting allergic reactions. Specific modifications in the structure, such as the inclusion of an isopropyl group, have been found to enhance the antiallergic properties, suggesting a direction for designing molecules with improved efficacy in this domain (Nohara et al., 1985).
Safety and Hazards
Propiedades
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-10(2)17-14(19)18-7-5-12(6-8-18)20-13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRILSGUZLYNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)
![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)
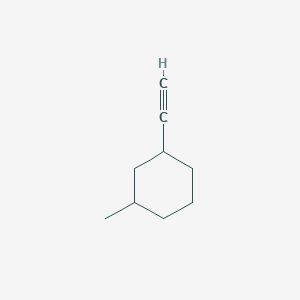
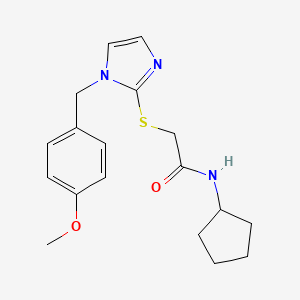

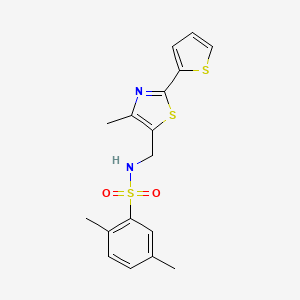

![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)
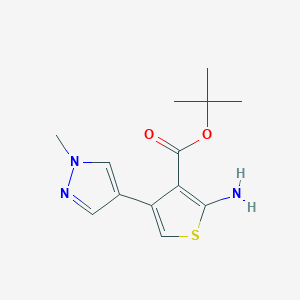
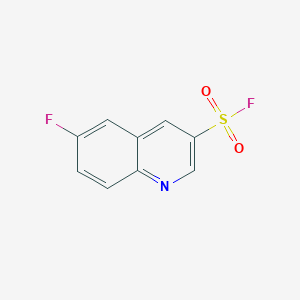
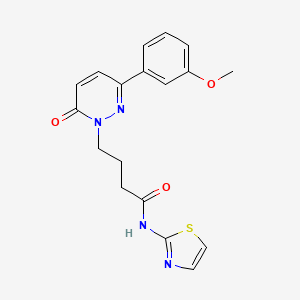
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
